N-(oxolan-2-ylmethyl)oxane-4-carboxamide

Description

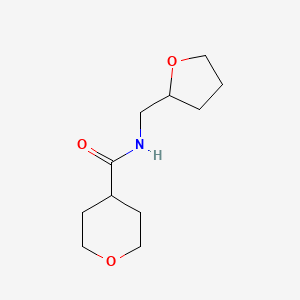

N-(Oxolan-2-ylmethyl)oxane-4-carboxamide is a bicyclic carboxamide derivative comprising two oxygen-containing heterocycles: oxolane (tetrahydrofuran, THF) and oxane (tetrahydropyran, THP). The structure features a carboxamide group (-CONH-) bridging the oxane-4-carbonyl moiety and an oxolan-2-ylmethyl substituent. This compound is of interest due to its structural hybridity, combining the solubility-enhancing properties of oxygenated rings with the hydrogen-bonding capacity of the amide group.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c13-11(9-3-6-14-7-4-9)12-8-10-2-1-5-15-10/h9-10H,1-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUAYEPIYJCZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound’s closest analogs include:

Dencatistat (4-[2-(cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide):

- Shares the oxane-4-carboxamide backbone but incorporates pyrimidine and pyrazine pharmacophores.

- Key Difference : Dencatistat’s extended aromatic system enhances π-π stacking interactions, making it a potent inhibitor of CTP synthase 1 (anticancer target). In contrast, N-(oxolan-2-ylmethyl)oxane-4-carboxamide lacks aromaticity, favoring solubility over target specificity .

4-Amino-1-ethyl-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide: Replaces the oxane ring with a pyrazole group. However, the oxane derivative may exhibit superior metabolic stability due to reduced electrophilicity .

Tetrahydrofurfuryl Acrylate/Methacrylate :

- Shares the oxolan-2-ylmethyl group but replaces the amide with ester linkages.

- Key Difference : Esters are more prone to hydrolysis than amides, limiting their in vivo stability. The acrylate derivatives are metabolized to tetrahydrofurfuryl alcohol, whereas the carboxamide structure may resist rapid degradation .

Physicochemical Properties

| Property | This compound | Dencatistat | 4-Amino-1-ethyl-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₃ (estimated) | C₂₁H₂₄N₆O₅S | C₁₁H₁₈N₄O₂ |

| Molecular Weight | ~213.28 g/mol | 472.52 g/mol | 238.29 g/mol |

| Polar Surface Area | ~60 Ų (amide + ethers) | ~140 Ų (multiple H-bond donors/acceptors) | ~95 Ų (pyrazole + amide) |

| LogP | ~0.5 (predicted) | ~2.1 | ~1.2 |

| Melting Point | Not reported | >250°C (decomposes) | Not reported |

Data inferred from structural analogs .

Critical Analysis of Divergent Evidence

- Metabolic Stability : suggests tetrahydrofurfuryl esters are metabolized to alcohol, but the amide bond in this compound may resist hydrolysis, extending half-life .

Preparation Methods

Tosylate Displacement via Gabriel Synthesis

A two-step process converts oxolane-2-methanol to the primary amine:

-

Tosylation : React oxolane-2-methanol with tosyl chloride in dichloromethane at 0–5°C to yield oxolane-2-methyl tosylate.

-

Gabriel Synthesis : Treat the tosylate with potassium phthalimide in DMF at 80°C for 12 hours, followed by hydrazine hydrate hydrolysis to liberate the amine.

Hypothetical Yield : ~75–85% (based on analogous tosylate displacements).

Activation of Oxane-4-carboxylic Acid

Imidazolide Formation

Oxane-4-carboxylic acid reacts with carbonyldiimidazole (CDI) in THF at 50°C for 3 hours, forming the imidazolide intermediate. This method, demonstrated in morpholine carboxamide synthesis, minimizes racemization and enhances reactivity.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (anhydrous)

-

Temperature: 50°C

-

Catalyst: None required

Advantages : High activation efficiency, compatible with moisture-sensitive amines.

Amide Bond Formation Strategies

Imidazolide-Amine Coupling

The imidazolide intermediate reacts with N-(oxolan-2-ylmethyl)amine in THF at room temperature for 6 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate.

Hypothetical Yield : 80–90% (based on similar morpholine carboxamide syntheses).

Schotten-Baumann Reaction

Oxane-4-carbonyl chloride, generated via thionyl chloride treatment, reacts with the amine in a biphasic system (dichloromethane/water) with sodium hydroxide as a base. This method is rapid but risks oxolane ring degradation under acidic conditions.

Reaction Conditions :

-

Solvent: Dichloromethane/water

-

Base: 10% NaOH

-

Temperature: 0–5°C

Yield : 65–75% (lower due to competing hydrolysis).

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial processes favor acetone or ethanol for their low cost and ease of removal. For example, in morpholine carboxamide synthesis, acetone enabled efficient precipitation of the product after pH adjustment.

Key Parameters :

Purification and Crystallization

The crude product is dissolved in water, treated with oxalic acid to remove residual amine, and crystallized from ethanol. This step achieves >99% HPLC purity, as seen in analogous oxalate salt formations.

Comparative Analysis of Methods

| Method | Activation Agent | Solvent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Imidazolide Coupling | CDI | THF | 80–90 | 99.5 | High |

| Schotten-Baumann | SOCl₂ | CH₂Cl₂/H₂O | 65–75 | 98.0 | Moderate |

Key Insight : Imidazolide coupling offers superior yield and purity, making it preferable for industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(oxolan-2-ylmethyl)oxane-4-carboxamide, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves coupling oxane-4-carboxylic acid with oxolan-2-ylmethylamine via carbodiimide-mediated amide bond formation (e.g., EDC or DCC). Dynamic pH control (pH 7–9) in aqueous or polar aprotic solvents (e.g., DMF) is critical to minimize side reactions . Optimize temperature (0–25°C) and stoichiometric ratios (1:1.2 acid:amine) to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : and NMR to confirm amide bond formation (e.g., carbonyl peak at ~165–170 ppm) and oxolane/oxane ring protons (δ 3.5–4.5 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.

- IR spectroscopy : Amide C=O stretch (~1640–1680 cm) and N-H bend (~1550 cm) .

- HPLC : For purity assessment (≥95% by reverse-phase C18 column).

Q. How does the electronic environment of the oxolane and oxane rings influence the compound’s reactivity?

- Methodology : The oxolane ring’s electron-rich oxygen atoms stabilize carbocation intermediates in substitution reactions, while the oxane ring’s chair conformation affects steric accessibility of the carboxamide group. Computational studies (DFT) can map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility or stability data for this compound?

- Methodology :

- Solubility : Test in solvents with varying polarity (water, DMSO, THF) and use Hansen solubility parameters to identify outliers.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Conflicting data may arise from impurities or polymorphic forms; use X-ray crystallography (SHELXL ) to confirm crystal packing effects.

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be mechanistically characterized?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes of the carboxamide and oxolane groups .

- Kinetic assays : Measure IC values via fluorescence polarization or SPR to quantify inhibition constants.

- Metabolite tracing : -labeling of the carboxamide group to track metabolic pathways in vitro .

Q. What experimental approaches optimize regioselectivity in derivatization reactions of this compound?

- Methodology :

- Protecting groups : Temporarily block the oxolane oxygen with TBSCl to direct functionalization to the carboxamide .

- Catalytic systems : Use Pd-catalyzed cross-coupling for arylations at the oxane 4-position; screen ligands (e.g., XPhos) to enhance selectivity .

- In situ monitoring : ReactIR or -NMR probes to track intermediate formation and adjust conditions dynamically.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.